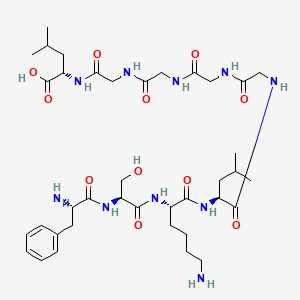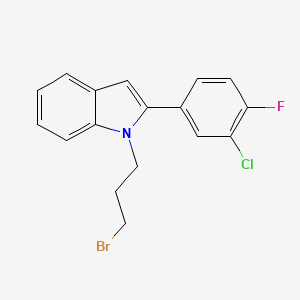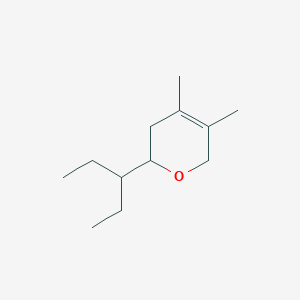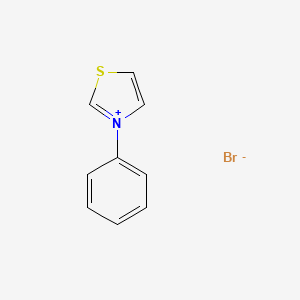
3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid: is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and a propoxypropyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzoic acid.
Alkylation: The 3,4-dimethoxybenzoic acid undergoes an alkylation reaction with 3-bromopropyl propyl ether in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3,4-dimethoxy-5-(3-propoxypropyl)benzaldehyde or this compound.
Reduction: Formation of 3,4-dimethoxy-5-(3-propoxypropyl)benzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzoic acid: Lacks the propoxypropyl group, making it less hydrophobic.
3,5-Dimethoxybenzoic acid: Has methoxy groups at different positions, affecting its reactivity and properties.
4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a hydroxyl group, which can form hydrogen bonds, altering its solubility and interactions.
Uniqueness
3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid is unique due to the presence of the propoxypropyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents.
Eigenschaften
CAS-Nummer |
647854-98-6 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
3,4-dimethoxy-5-(3-propoxypropyl)benzoic acid |
InChI |
InChI=1S/C15H22O5/c1-4-7-20-8-5-6-11-9-12(15(16)17)10-13(18-2)14(11)19-3/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
FDVFSALXZBJAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)



![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)


![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)

